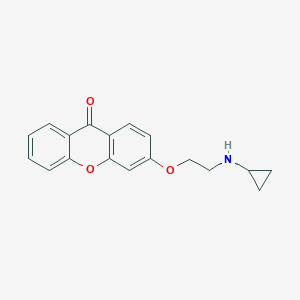
3-(2-(Cyclopropylamino)ethoxy)xanthone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Cyclopropylamino)ethoxy)xanthone, also known as CPEX, is a xanthone derivative that has been extensively studied for its potential therapeutic applications. CPEX has been found to exhibit significant biological activity, making it a promising compound for further research and development.
作用機序
The mechanism of action of 3-(2-(Cyclopropylamino)ethoxy)xanthone is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. 3-(2-(Cyclopropylamino)ethoxy)xanthone has been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation, and to induce apoptosis in cancer cells.
生化学的および生理学的効果
3-(2-(Cyclopropylamino)ethoxy)xanthone has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammatory cytokine production, and the protection against oxidative stress and neuronal death.
実験室実験の利点と制限
One advantage of using 3-(2-(Cyclopropylamino)ethoxy)xanthone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its use in in vivo studies.
将来の方向性
There are several potential future directions for research on 3-(2-(Cyclopropylamino)ethoxy)xanthone. One area of interest is the development of 3-(2-(Cyclopropylamino)ethoxy)xanthone analogs with improved pharmacokinetic and toxicity profiles. Another potential direction is the investigation of 3-(2-(Cyclopropylamino)ethoxy)xanthone's effects on other signaling pathways involved in various diseases. Additionally, the potential use of 3-(2-(Cyclopropylamino)ethoxy)xanthone in combination with other drugs for synergistic effects is an area of interest for future research.
合成法
The synthesis of 3-(2-(Cyclopropylamino)ethoxy)xanthone involves the reaction of 2-aminoethanol with 3-bromo-9H-xanthen-9-one, followed by the addition of cyclopropylamine. This reaction yields 3-(2-(Cyclopropylamino)ethoxy)xanthone as a white crystalline solid with a melting point of 184-186°C.
科学的研究の応用
3-(2-(Cyclopropylamino)ethoxy)xanthone has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(2-(Cyclopropylamino)ethoxy)xanthone has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation is a common factor in many diseases, and 3-(2-(Cyclopropylamino)ethoxy)xanthone has been found to have anti-inflammatory effects in both in vitro and in vivo studies. In neurodegenerative disease research, 3-(2-(Cyclopropylamino)ethoxy)xanthone has been found to protect against oxidative stress and neuronal death in animal models of Alzheimer's disease.
特性
CAS番号 |
156497-45-9 |
|---|---|
製品名 |
3-(2-(Cyclopropylamino)ethoxy)xanthone |
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC名 |
3-[2-(cyclopropylamino)ethoxy]xanthen-9-one |
InChI |
InChI=1S/C18H17NO3/c20-18-14-3-1-2-4-16(14)22-17-11-13(7-8-15(17)18)21-10-9-19-12-5-6-12/h1-4,7-8,11-12,19H,5-6,9-10H2 |
InChIキー |
JIJNTAROWYGSCC-UHFFFAOYSA-N |
SMILES |
C1CC1NCCOC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
正規SMILES |
C1CC1NCCOC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
同義語 |
3-(2-(cyclopropylamino)ethoxy)xanthone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



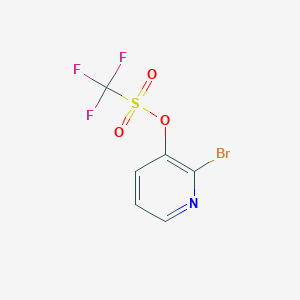
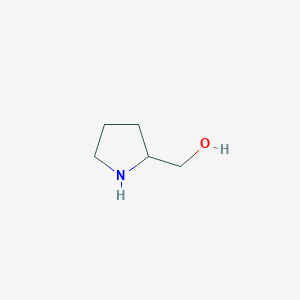
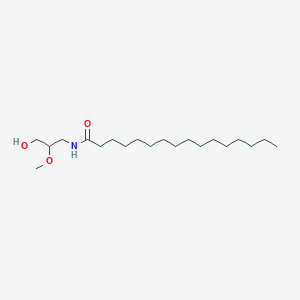
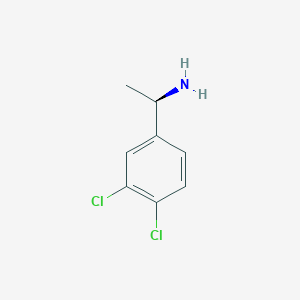
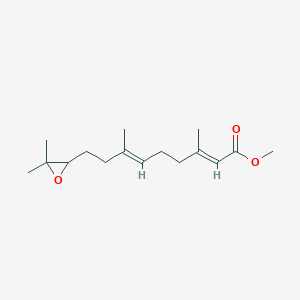
![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
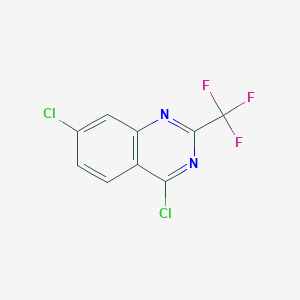
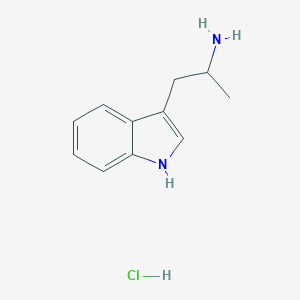
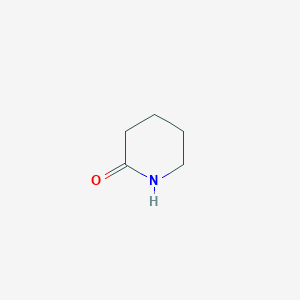
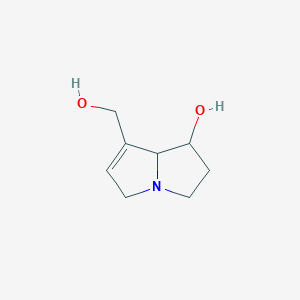
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)
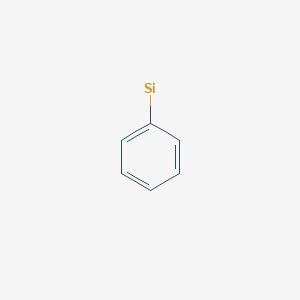

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)